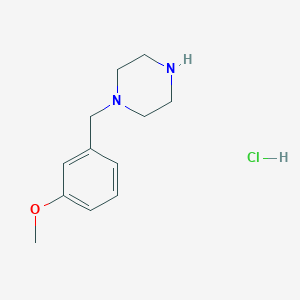

1-(3-Methoxy-benzyl)-piperazine hydrochloride

Description

The exact mass of the compound 1-(3-Methoxy-benzyl)-piperazine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 233030. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3-Methoxy-benzyl)-piperazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methoxy-benzyl)-piperazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(3-methoxyphenyl)methyl]piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-15-12-4-2-3-11(9-12)10-14-7-5-13-6-8-14;/h2-4,9,13H,5-8,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBBLLPOVJBNMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2CCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(3-Methoxybenzyl)piperazine Hydrochloride: Chemical Profile & Technical Guide

This in-depth technical guide provides a comprehensive analysis of 1-(3-Methoxybenzyl)piperazine hydrochloride , a chemical entity of significant interest in medicinal chemistry and forensic toxicology.

Executive Summary

1-(3-Methoxybenzyl)piperazine (often abbreviated as 3-MeOBZP or m-MeOBZP ) is a structural analogue of the psychostimulant N-benzylpiperazine (BZP). Belonging to the aryl-substituted benzylpiperazine class, this compound functions primarily as a monoamine transporter modulator. While less characterized than its parent compound BZP, it serves as a critical reference standard in forensic analysis and a scaffold in the development of serotonergic and dopaminergic ligands.

This guide details the physicochemical properties, synthetic pathways, and pharmacological mechanisms of 3-MeOBZP, designed for researchers in drug discovery and analytical toxicology.

Chemical Identity & Structure

The compound consists of a piperazine ring substituted at the N1 position with a 3-methoxybenzyl group. The hydrochloride salt form is the standard for stability and solubility in aqueous media.

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | 1-[(3-Methoxyphenyl)methyl]piperazine hydrochloride |

| Common Names | 3-Methoxybenzylpiperazine; 3-MeOBZP; m-MeOBZP |

| CAS Number (Free Base) | 55212-32-3 |

| CAS Number (HCl Salt) | Not widely indexed; often custom synthesized |

| Molecular Formula | C₁₂H₁₈N₂O[1][2] · xHCl (typically mono- or dihydrochloride) |

| Molecular Weight | 206.29 g/mol (Free Base) / ~242.75 g/mol (Mono-HCl) |

| SMILES | COc1cccc(CN2CCNCC2)c1 |

Structural Analysis

The molecule features two distinct pharmacophores:

-

Piperazine Ring: A secondary amine heterocycle responsible for binding to monoamine transporters (DAT, NET, SERT). The basic nitrogen (pKa ~9.8) is protonated at physiological pH.

-

3-Methoxybenzyl Moiety: A lipophilic aromatic tail. The meta-methoxy substituent influences the electronic density of the benzene ring and steric fit within the receptor binding pocket, distinguishing its profile from the para-substituted analogues (e.g., 4-MeOBZP).

Physicochemical Properties[3][4][5]

The following data represents the hydrochloride salt form, unless otherwise noted.

| Property | Value / Description |

| Appearance | White to off-white crystalline solid (HCl salt) |

| Solubility | Highly soluble in water, methanol, and DMSO; sparingly soluble in acetone. |

| Melting Point | 240–245 °C (Decomposition characteristic of HCl salts) |

| pKa | ~9.8 (Piperazine N4), ~5.4 (Piperazine N1) |

| Hygroscopicity | Moderate; storage in desiccated conditions recommended. |

| Stability | Stable under standard laboratory conditions. Sensitive to strong oxidizers. |

Synthesis & Manufacturing Protocols

The most robust synthetic route for 1-(3-Methoxybenzyl)piperazine involves the reductive amination of 3-methoxybenzaldehyde with excess piperazine. This method minimizes the formation of the bis-alkylated byproduct (1,4-bis(3-methoxybenzyl)piperazine).

Experimental Protocol: Reductive Amination

Note: All steps must be performed in a fume hood using standard PPE.

Reagents:

-

3-Methoxybenzaldehyde (1.0 eq)

-

Piperazine (anhydrous, 3.0–5.0 eq)

-

Sodium Triacetoxyborohydride (STAB, 1.5 eq)

-

Dichloromethane (DCM) or Methanol (MeOH)

-

Acetic Acid (catalytic)

Step-by-Step Methodology:

-

Imine Formation: Dissolve 3-methoxybenzaldehyde (10 mmol) and piperazine (40 mmol) in dry DCM (50 mL). Add a catalytic amount of acetic acid (2-3 drops) to accelerate imine formation. Stir at room temperature for 1 hour under nitrogen atmosphere.

-

Reduction: Cool the solution to 0°C. Slowly add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor conversion via TLC (System: MeOH/DCM 1:9).

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 30 mL).

-

Purification: The excess piperazine remains in the aqueous phase or is removed via washing with water. The organic layer is dried over Na₂SO₄ and concentrated.

-

Salt Formation: Dissolve the crude free base in diethyl ether. Add 2M HCl in ether dropwise until precipitation is complete. Filter the white solid and recrystallize from ethanol/ether.

Synthetic Pathway Visualization

Caption: Reductive amination pathway for the synthesis of 1-(3-Methoxybenzyl)piperazine HCl.

Pharmacology & Mechanism of Action

As a designer drug of the benzylpiperazine class, 1-(3-Methoxybenzyl)piperazine acts primarily on the central nervous system. Its pharmacological profile is inferred from structure-activity relationship (SAR) data of BZP and its methoxy-substituted analogues.

Mechanism: Monoamine Transporter Modulation

The compound functions as a non-selective monoamine releasing agent and reuptake inhibitor .

-

Dopamine Transporter (DAT): Induces reverse transport of dopamine, leading to increased synaptic concentrations. This correlates with stimulant and locomotor effects.

-

Norepinephrine Transporter (NET): Potent inhibition/reversal of NET, contributing to sympathomimetic effects (tachycardia, hypertension).

-

Serotonin Transporter (SERT): The meta-methoxy group generally increases affinity for SERT compared to unsubstituted BZP, potentially adding a mild entactogenic component to the profile (similar to, but weaker than, MDMA).

Comparative SAR

-

BZP (Unsubstituted): Predominantly dopaminergic/noradrenergic (Stimulant).

-

3-MeOBZP (Meta-methoxy): Enhanced serotonergic activity vs BZP, reduced potency compared to 3-TFMPP (3-Trifluoromethylphenylpiperazine).

-

4-MeOBZP (Para-methoxy): Often shows higher potency but lower selectivity.

Signaling Pathway Diagram

Caption: Pharmacodynamic interaction of 3-MeOBZP with monoamine transporters.

Analytical Characterization

For quality control and forensic identification, the following analytical signatures are expected.

Mass Spectrometry (GC-MS)[6]

-

Molecular Ion: m/z 206 (Free base)

-

Base Peak: m/z 91 (Tropylium ion/Benzyl cation) - Characteristic of benzyl-substituted amines.

-

Fragment Ions:

-

m/z 121 (Methoxybenzyl cation)

-

m/z 56 (Piperazine ring fragment)

-

Nuclear Magnetic Resonance (¹H-NMR, 400 MHz, D₂O)

-

δ 7.2–6.8 ppm (m, 4H): Aromatic protons (3-methoxybenzyl ring).

-

δ 4.1 ppm (s, 2H): Benzylic CH₂ group (singlet).

-

δ 3.8 ppm (s, 3H): Methoxy group (-OCH₃).

-

δ 3.4–3.2 ppm (m, 8H): Piperazine ring protons (shifted downfield due to HCl salt formation).

Safety & Handling

Hazard Classification:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

Acute Toxicity: Harmful if swallowed (based on BZP data).

Handling Protocol:

-

Engineering Controls: Use only in a chemical fume hood.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store at 2–8°C (refrigerated) in a tightly sealed container. Hygroscopic—protect from moisture.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

-

Abdel-Hay, K. M. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class.[3] Auburn University Electronic Theses and Dissertations. [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 81429 (Related: 1-(3-Methoxyphenyl)piperazine - Structural Comparison). [Link]

-

Office of Justice Programs. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. [Link]

Sources

Molecular weight and formula of 1-(3-Methoxy-benzyl)-piperazine HCl

An In-Depth Technical Guide to 1-(3-Methoxy-benzyl)-piperazine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(3-Methoxy-benzyl)-piperazine hydrochloride, a substituted piperazine derivative of interest in medicinal chemistry and pharmacological research. We will delve into its fundamental chemical properties, analytical characterization, and the broader context of its application in drug discovery.

Core Chemical Identity and Physicochemical Properties

1-(3-Methoxy-benzyl)-piperazine is a heterocyclic compound featuring a piperazine ring N-substituted with a 3-methoxybenzyl group. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is crucial for experimental and developmental applications. It is critical to distinguish this compound from its close structural isomer, 1-(3-methoxyphenyl)piperazine, as the additional methylene bridge in the benzyl group significantly alters its three-dimensional structure and potential biological activity.

The compound can exist as a monohydrochloride (HCl) or a dihydrochloride (2HCl) salt, affecting its molecular weight and other physical properties.

Table 1: Physicochemical Properties of 1-(3-Methoxy-benzyl)-piperazine and its Hydrochloride Salts

| Property | 1-(3-Methoxy-benzyl)-piperazine (Free Base) | 1-(3-Methoxy-benzyl)-piperazine HCl | 1-(3-Methoxy-benzyl)-piperazine 2HCl |

| Molecular Formula | C12H18N2O | C12H18N2O.HCl[1] | C12H20Cl2N2O[2] |

| Molecular Weight | 206.28 g/mol | 242.75 g/mol [1] | 279.20 g/mol [2] |

| Synonyms | 1-((3-methoxyphenyl)methyl)piperazine | - | 1-[(3-methoxyphenyl)methyl]piperazine dihydrochloride[2] |

Synthesis and Purification Workflow

The synthesis of 1-substituted benzylpiperazines is a well-established process in organic chemistry. A common and efficient method is the direct N-alkylation of piperazine with a corresponding benzyl halide.

General Synthesis Protocol: Reductive Amination

A robust method for preparing 1-(3-Methoxy-benzyl)-piperazine involves the reductive amination of 3-methoxybenzaldehyde with piperazine. This approach avoids the direct use of benzyl halides, which can be lachrymatory and may lead to over-alkylation.

Step-by-Step Protocol:

-

Imine Formation: Dissolve 3-methoxybenzaldehyde (1.0 eq) and piperazine (1.2 eq) in a suitable solvent such as methanol or dichloromethane.

-

Reduction: To the stirring solution, add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) portion-wise at room temperature. The use of NaBH(OAc)₃ is often preferred due to its milder nature and reduced toxicity.

-

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification of Free Base: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil or solid can be purified by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free base in a suitable solvent like isopropanol or diethyl ether. Add a stoichiometric amount of hydrochloric acid (as a solution in the chosen solvent) to precipitate the hydrochloride salt.

-

Isolation: Collect the precipitated salt by filtration, wash with a cold solvent, and dry under vacuum to yield the final product. A similar procedure using two equivalents of HCl would yield the dihydrochloride salt.

The workflow for synthesis and purification is illustrated below.

Caption: Synthesis and Purification Workflow.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of the synthesized compound is paramount. A multi-step analytical workflow is employed for comprehensive characterization.

Recommended Analytical Workflow

-

Structural Confirmation (Mass Spectrometry & NMR):

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to confirm the molecular weight of the parent ion.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure, including the connectivity of the benzyl and piperazine moieties and the position of the methoxy group.

-

-

Purity Assessment (Chromatography):

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the standard method for determining the purity of the compound. A typical method would use a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA).

-

Gas Chromatography (GC): For the free base or a derivatized form, GC can also be used for purity analysis and to detect volatile impurities.

-

-

Physicochemical Characterization:

-

Melting Point: The melting point of the crystalline salt is a key indicator of purity.

-

Solubility Studies: Assessing solubility in various solvents is crucial for formulation and experimental design. The dihydrochloride salt of the related compound 1-(3-methoxyphenyl)piperazine is soluble in water[3].

-

The diagram below outlines the standard quality control process.

Caption: Analytical Quality Control Workflow.

Applications in Drug Discovery and Neuroscience

Piperazine derivatives are a prominent class of compounds in medicinal chemistry, often referred to as "designer drugs" or privileged scaffolds in drug discovery.[4] They are integral to the structure of numerous centrally active agents, including antidepressants and antipsychotics.[5]

While specific pharmacological data for 1-(3-methoxy-benzyl )-piperazine is less prevalent in the public domain than for its "-phenyl" analog, its structure suggests potential interactions with various neurotransmitter systems.[5] The related compound, 1-(3-methoxyphenyl)piperazine (mMeOPP), is known to interact with serotonin and dopamine receptors.[6] The introduction of a flexible methylene linker in the benzyl structure of the topic compound could alter receptor binding affinity and selectivity, making it a valuable tool for structure-activity relationship (SAR) studies in neuroscience.

Researchers utilize such compounds as building blocks for synthesizing more complex molecules with tailored pharmacological profiles aimed at treating neurological and psychiatric disorders.[5]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be observed when handling 1-(3-Methoxy-benzyl)-piperazine HCl.

-

Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. The hydrochloride salts of related piperazines are classified as irritants.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at -20°C in a desiccated environment is recommended, especially as some amine salts can be hygroscopic.

References

-

SWGDrug. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Methoxyphenyl)piperazine dihydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 1-[(3-Methoxyphenyl)methyl]piperazine dihydrochloride. Retrieved from [Link]

-

LookChem. (n.d.). 1-(3-Methoxyphenyl)piperazine hydrochloride. Retrieved from [Link]

-

ChemBK. (n.d.). 1-(3-METHOXYPHENYL)PIPERAZINE 2HCL. Retrieved from [Link]

-

Almaghrabi, M. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]

-

Inxight Drugs. (n.d.). N-(2-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE. Retrieved from [Link]

Sources

- 1. 1-(3-Methoxy-benzyl)-piperazine hydrochloride | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 1-[(3-Methoxyphenyl)methyl]piperazine dihydrochloride | C12H20Cl2N2O | CID 12255721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. etd.auburn.edu [etd.auburn.edu]

- 5. chemimpex.com [chemimpex.com]

- 6. N-(2-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE [drugs.ncats.io]

Pharmacological mechanism of action for 3-methoxy-benzyl piperazine derivatives

The following technical guide details the pharmacological mechanism of action for 3-methoxy-benzyl piperazine (3-MeO-BZP) and its related derivatives. This analysis synthesizes data from the broader benzylpiperazine (BZP) class, utilizing Structure-Activity Relationship (SAR) principles to characterize the specific effects of the 3-methoxy substitution.

Classification: Substituted Benzylpiperazine | Role: Monoamine Releasing Agent (MRA) | Target: CNS Monoamine Transporters

Executive Technical Synthesis

3-methoxy-benzyl piperazine (3-MeO-BZP) is a synthetic derivative of the piperazine pharmacophore, structurally distinct from phenylpiperazines (e.g., mCPP, TFMPP) by the presence of a methylene bridge separating the aromatic ring from the piperazine nitrogen.

While the parent compound, 1-benzylpiperazine (BZP) , acts primarily as a dopaminergic and noradrenergic releasing agent with negligible serotonergic activity, the introduction of a methoxy (-OCH₃) group at the meta (3-) position alters this profile. The 3-methoxy substituent functions as an electron-donating group (EDG) and increases lipophilicity, modulating the molecule's affinity for the Serotonin Transporter (SERT) while retaining significant potency at the Dopamine (DAT) and Norepinephrine (NET) transporters.

Core Pharmacological Signature:

-

Primary Mechanism: Non-selective monoamine transporter reversal (releasing agent).

-

Secondary Mechanism: Direct agonism at 5-HT receptors (specifically 5-HT₂ family), though less potent than phenylpiperazines.

-

Metabolic Significance: The 3-methoxy moiety makes the compound a direct substrate for O-demethylation (CYP2D6) to active phenolic metabolites.

Chemical Biology & Structure-Activity Relationship (SAR)

The pharmacological behavior of 3-MeO-BZP is dictated by the interaction between the piperazine ring (cationic amine) and the substituted benzyl ring (lipophilic anchor).

| Structural Feature | Pharmacological Consequence |

| Piperazine Ring | Mimics the ethylamine side chain of biogenic amines (DA, 5-HT), allowing substrate recognition by MATs (Monoamine Transporters). |

| Benzyl Methylene Bridge | Increases conformational flexibility compared to phenylpiperazines. This flexibility favors DAT/NET binding over SERT binding (which prefers rigid phenylpiperazines like TFMPP). |

| 3-Methoxy Substituent | Electronic: Increases electron density on the aromatic ring via resonance, potentially enhancing cation-pi interactions in the receptor binding pocket.Steric: The meta position is less sterically hindering than ortho but affects the molecule's orientation within the transporter, likely increasing SERT affinity relative to unsubstituted BZP. |

Pharmacodynamics: Transporter Reversal Mechanism

Unlike simple reuptake inhibitors (e.g., cocaine), 3-MeO-BZP acts as a substrate-type releaser . It enters the presynaptic neuron via the transporter and triggers the reverse transport of neurotransmitters.

3.1 The Sequence of Action

-

Transporter Recognition: The protonated nitrogen of the piperazine ring binds to the orthosteric site of DAT/NET.

-

Translocation: The transporter undergoes a conformational change (outward-facing to inward-facing), moving 3-MeO-BZP into the cytosol.

-

VMAT2 Disruption: Once intracellular, the compound interacts with the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the pH gradient or directly displacing neurotransmitters from storage vesicles into the cytosol.

-

Reverse Transport: The sudden surge in cytosolic neurotransmitter concentration reverses the concentration gradient. Phosphorylation of the transporter (mediated by kinases like PKC/CaMKII) facilitates the efflux of DA/NE into the synaptic cleft.

3.2 Signaling Pathway Visualization

The following diagram illustrates the cascade from transporter interaction to downstream GPCR activation.

Figure 1: Mechanism of transporter-mediated monoamine release induced by 3-methoxy-benzyl piperazine.

Comparative Binding Data (Extrapolated)

Quantitative data for 3-MeO-BZP is often inferred from the well-characterized 4-methoxy (MeOPP) and unsubstituted BZP analogs. The 3-methoxy position generally confers an intermediate profile.

| Target | 1-Benzylpiperazine (BZP) | 4-MeO-BZP (MeOPP) | 3-MeO-BZP (Predicted) | Effect |

| DAT (Dopamine) | High Affinity ( | Moderate Affinity | High/Moderate | Psychomotor stimulation, reward. |

| NET (Norepinephrine) | High Affinity ( | Moderate Affinity | High | Sympathomimetic effects (HR↑, BP↑). |

| SERT (Serotonin) | Negligible ( | Moderate ( | Moderate | Mood elevation, mild entactogenic effect. |

| 5-HT₂A Receptor | Weak Agonist | Weak/Partial Agonist | Partial Agonist | Mild perceptual changes. |

Note: Lower

Experimental Protocols for Validation

To empirically validate the mechanism of 3-MeO-BZP, the following self-validating experimental workflows are recommended.

5.1 Synaptosomal Monoamine Release Assay

This assay distinguishes between reuptake inhibition (blockade) and release (reversal).

Protocol:

-

Preparation: Isolate synaptosomes from rat striatum (for DA) and prefrontal cortex (for 5-HT/NE) using sucrose density gradient centrifugation.

-

Pre-loading: Incubate synaptosomes with radiolabeled neurotransmitters (

, -

Wash: Remove extracellular radioligand by centrifugation and resuspension in Krebs-Henseleit buffer.

-

Treatment: Expose pre-loaded synaptosomes to increasing concentrations of 3-MeO-BZP (1 nM – 100

M). -

Control: Run parallel assays with a pure reuptake inhibitor (e.g., Cocaine).

-

Validation Check: Cocaine will not induce release in pre-loaded synaptosomes; it only blocks uptake. 3-MeO-BZP should induce a dose-dependent efflux of radioactivity.

-

-

Quantification: Terminate reaction by rapid filtration; measure retained radioactivity via liquid scintillation counting.

5.2 Metabolic Stability & CYP Profiling

Since the methoxy group is a metabolic handle, stability must be assessed.

Protocol:

-

Incubation: Incubate 3-MeO-BZP (10

M) with pooled human liver microsomes (HLM) and NADPH regenerating system. -

Sampling: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile.

-

Analysis: Analyze supernatant via LC-MS/MS (Triple Quadrupole).

-

Target Metabolites: Monitor for:

Metabolism and Toxicology

The metabolic pathway of 3-MeO-BZP is critical for understanding its duration of action and potential toxicity.

-

Primary Enzyme: CYP2D6 is the major catalyst for O-demethylation.

-

Genetic Polymorphism: Poor Metabolizers (PM) of CYP2D6 may experience prolonged effects and higher plasma concentrations, increasing the risk of sympathomimetic toxicity (tachycardia, hypertension).

-

Active Metabolites: The O-demethylated product (a phenol) can be further metabolized by COMT (Catechol-O-Methyltransferase) if a second hydroxyl group is introduced, potentially forming reactive quinones implicated in oxidative stress.

Figure 2: Primary metabolic pathways for 3-methoxy-benzyl piperazine.

References

-

Baumann, M. H., et al. (2005). "N-Substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy')."[2] Neuropsychopharmacology. Link

-

Antia, U., et al. (2009). "Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants." Forensic Science International.[3] Link

-

Elliott, S. (2011). "Current awareness of piperazines: pharmacology and toxicology."[2] Drug Testing and Analysis. Link

-

Staack, R. F., & Maurer, H. H. (2005). "Metabolism of designer drugs of abuse." Current Drug Metabolism. Link

-

Tsutsumi, H., et al. (2006). "Metabolism and the urinary excretion profile of the recently scheduled designer drug N-benzylpiperazine (BZP) in the rat." Journal of Analytical Toxicology. Link

Sources

The Methoxy-Benzyl Piperazine Scaffold: A Comprehensive Guide to Structure-Activity Relationships for CNS Drug Discovery

Introduction: The Versatility of the Methoxy-Benzyl Piperazine Core in Neuropharmacology

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a ubiquitous scaffold in medicinal chemistry, renowned for its "privileged" status in the design of centrally active agents.[1][2][3] When coupled with a methoxy-substituted benzyl moiety, the resulting methoxy-benzyl piperazine framework gives rise to a class of compounds with a remarkable breadth of pharmacological activities, targeting a spectrum of neurotransmitter systems implicated in various neurological and psychiatric disorders.[4] This technical guide provides a detailed exploration of the structure-activity relationships (SAR) of methoxy-benzyl piperazines, offering insights for researchers, scientists, and drug development professionals engaged in the pursuit of novel central nervous system (CNS) therapeutics. We will delve into the nuanced effects of methoxy group positioning, the influence of additional substitutions, and the impact of modifications to the piperazine core on the affinity and selectivity of these compounds for key biological targets, including serotonin, dopamine, and sigma receptors.

I. The Influence of Methoxy Group Isomerism on Receptor Affinity and Selectivity

The position of the methoxy group on the benzyl ring—ortho (2-), meta (3-), or para (4-)—is a critical determinant of the pharmacological profile of methoxy-benzyl piperazines. This seemingly subtle structural variation can profoundly alter a compound's interaction with its biological target, leading to significant differences in receptor affinity, selectivity, and functional activity.

Ortho-Methoxybenzyl Piperazines: Targeting Serotonin and Dopamine Receptors

The 1-(2-methoxyphenyl)piperazine (o-MeOPP) moiety is a key pharmacophore in a multitude of centrally active compounds.[5] It is a known metabolite of several drugs and possesses intrinsic pharmacological activity, primarily as a 5-HT1A receptor agonist with moderate affinity.[5][6] The ortho-methoxy group is crucial for this activity. Furthermore, derivatives of o-MeOPP have been extensively explored as ligands for both serotonin and dopamine receptors. For instance, the incorporation of longer alkyl chains with terminal amide fragments can yield potent 5-HT1A receptor antagonists with high affinity (Ki values in the sub-nanomolar range) and reduced α1-adrenergic activity.[7]

In the context of dopamine receptors, N-alkylated 1-(2-methoxyphenyl)piperazines have been developed as high-affinity and selective D3 versus D2 receptor ligands.[8] Molecular modeling studies suggest that an extended and more linear conformation in the aliphatic spacer is crucial for D3 receptor selectivity.[8]

Meta-Methoxybenzyl Piperazines: Modulating Stimulant and Serotonergic Effects

The 1-(3-methoxybenzyl)piperazine (m-MeO-BZP) scaffold has been investigated for its psychoactive properties. Unlike benzylpiperazine (BZP), which exhibits stimulant effects through dopamine release and reuptake inhibition, the meta-methoxy analog tends to decrease locomotor activity.[9] This suggests that the meta-methoxy substitution significantly alters the interaction with monoamine transporters. Behaviorally, m-MeO-BZP has shown partial substitution for both S(+)-MDMA and R(-)-MDMA in drug discrimination studies, indicating a complex serotonergic and dopaminergic profile.[9]

Para-Methoxybenzyl Piperazines: A Versatile Scaffold for Diverse CNS Targets

The para-methoxybenzylpiperazine moiety is a versatile building block for ligands targeting a range of CNS receptors. For example, N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine has been identified as a highly potent and selective sigma-1 receptor ligand, with a Ki of 2.7 nM.[10] This compound has shown promise as a candidate for positron emission tomography (PET) imaging of sigma-1 receptors in the brain.[10]

Furthermore, 1-(4-methoxybenzyl)piperazine has been utilized as a starting material for the synthesis of amides with antinociceptive and anti-allodynic effects, acting as sigma-1 receptor ligands.[11] In the realm of dopamine transporters (DAT), while a C4-methoxy substituent on an N-benzylpiperidine analog showed similar or higher affinity at DAT compared to the unsubstituted compound, it generally led to lower affinity and selectivity compared to other analogs.[12]

The following diagram illustrates the core structure of methoxy-benzyl piperazines and the impact of methoxy group positioning on their primary biological targets.

Caption: Influence of methoxy group position on the primary biological targets of methoxy-benzyl piperazines.

II. The Role of Additional Substituents on the Benzyl Ring

Beyond the foundational methoxy group, the introduction of other substituents onto the benzyl ring provides a powerful strategy for fine-tuning the pharmacological properties of these piperazine derivatives. The electronic nature (electron-donating vs. electron-withdrawing) and steric bulk of these additional groups can significantly modulate receptor binding and functional activity.[13]

Halogenation: Enhancing Affinity and Selectivity

The incorporation of halogen atoms, such as bromine, chlorine, or fluorine, can have a profound impact on the SAR of methoxy-benzyl piperazines. For example, in the case of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine (2C-B-BZP), the bromine atom at the 4-position and the two methoxy groups at the 2- and 5-positions are key structural features.[13] While this compound does not exhibit the psychedelic effects of its phenethylamine analog 2C-B, this is attributed to the incorrect positioning of key binding groups for potent 5-HT2A receptor activation.[13]

In a series of N-benzylpiperidine analogs targeting the dopamine transporter, the presence of an electron-withdrawing group, such as a halogen or a trifluoromethyl group, at the C4-position of the N-benzyl group was found to be beneficial for DAT binding affinity and selectivity over the serotonin transporter (SERT).[12]

Alkyl and Other Substituents

The addition of alkyl groups or other functionalities can also modulate activity. For instance, in a series of benzyloxypiperidine-based dopamine D4 receptor antagonists, the addition of a methyl group to the N-benzyl moiety, in conjunction with other substitutions, produced active compounds.[14]

III. Modifications to the Piperazine Core and Linker Regions

The piperazine ring itself and any linker connecting it to other pharmacophoric elements are not merely passive spacers but active contributors to the overall SAR.

N-Substitutions on the Piperazine Ring

The nature of the substituent at the N4 position of the piperazine ring is a critical determinant of biological activity. As discussed earlier, the attachment of extended alkyl chains with terminal amide or cycloalkyl groups to 1-(2-methoxyphenyl)piperazine can convert a 5-HT1A agonist into a potent antagonist.[7] The length of this alkyl chain is often optimal at four carbons when the terminal fragment is a heteroaryl group.[7]

Linker Modifications

For derivatives where a linker connects the piperazine to another moiety, the length and rigidity of this linker are crucial. In the development of dopamine D3 receptor ligands based on the 1-(2-methoxyphenyl)piperazine scaffold, an extended and more linear conformation of the aliphatic spacer was found to be essential for D3 selectivity.[8]

IV. Synthetic Strategies and Experimental Protocols

The synthesis of methoxy-benzyl piperazines and their derivatives typically involves well-established chemical transformations. The following protocols provide detailed methodologies for the synthesis and evaluation of these compounds.

General Synthesis of N-substituted Methoxy-benzyl Piperazines

A common and versatile method for the synthesis of N-substituted methoxy-benzyl piperazines is reductive amination.

Protocol for Reductive Amination:

-

Dissolution: Dissolve the desired methoxy-substituted benzaldehyde (1.0 eq.) and piperazine (1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or methanol.

-

Acid Catalyst (Optional): Add a catalytic amount of acetic acid to facilitate imine formation.

-

Reducing Agent: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) (1.5 eq.), portion-wise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Another common synthetic route involves the reaction of a substituted benzyl halide with piperazine.[13]

Protocol for Synthesis via Benzyl Halide:

-

Reaction Setup: Dissolve piperazine (2.0 eq.) in a suitable solvent like acetonitrile or dimethylformamide (DMF).

-

Base: Add a base such as potassium carbonate (K2CO3) or triethylamine (Et3N) (2.5 eq.).

-

Addition of Benzyl Halide: Add the desired methoxy-substituted benzyl halide (1.0 eq.) dropwise to the reaction mixture.

-

Heating: Heat the reaction mixture to a suitable temperature (e.g., 70-80 °C) and stir for several hours.

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography.

The following diagram outlines the general synthetic workflow for methoxy-benzyl piperazines.

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. 1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. chemrxiv.org [chemrxiv.org]

Predicted Binding Affinity of 1-(3-Methoxy-benzyl)-piperazine to Serotonin Receptors

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Scientists

Executive Summary

This technical guide analyzes the predicted pharmacodynamic profile of 1-(3-Methoxy-benzyl)-piperazine (3-MeO-BZP), a structural analog of the stimulant benzylpiperazine (BZP). Unlike its phenylpiperazine counterparts (e.g., mCPP) which exhibit high-affinity direct agonism at serotonin (5-HT) receptors, the benzylpiperazine scaffold typically favors monoamine transporter interactions (DAT/NET/SERT) over direct receptor binding.

However, the introduction of a 3-methoxy substituent on the benzyl ring alters the lipophilicity and electrostatic potential of the pharmacophore. Based on Structure-Activity Relationship (SAR) data from homologous series, this guide predicts that 3-MeO-BZP possesses a hybrid profile : primary action as a monoamine releaser with secondary, low-potency partial agonism at 5-HT

Structural Basis & SAR Analysis

The Linker Criticality: Benzyl vs. Phenyl

The pivotal structural determinant in piperazine bioactivity is the linker between the aromatic ring and the basic nitrogen.

-

Phenylpiperazines (e.g., mCPP, TFMPP): The aryl group is directly bonded to the piperazine nitrogen. This rigid configuration mimics the indole core of serotonin, allowing the aryl moiety to penetrate deep into the orthosteric binding pocket of 5-HT receptors (interacting with residues like Phe339 in 5-HT

). This results in nanomolar (nM) affinity.[1] -

Benzylpiperazines (e.g., BZP, 3-MeO-BZP): The methylene (

) bridge introduces rotational freedom and steric bulk. This prevents the "lock-and-key" fit required for high-affinity receptor activation, shifting the selectivity profile toward transporter proteins (DAT/NET) .

The 3-Methoxy Substituent Effect

The meta-methoxy group in 3-MeO-BZP introduces two physicochemical changes compared to unsubstituted BZP:

-

Hydrogen Bond Acceptance: The methoxy oxygen can serve as a weak H-bond acceptor, potentially interacting with Ser/Thr residues in the receptor transmembrane domains.[2]

-

Electronic Effect: It is an electron-donating group, increasing electron density on the aromatic ring, which may enhance

stacking interactions with aromatic residues (e.g., Phe, Trp) in the binding site.

Predicted Outcome: While the benzyl linker precludes high-affinity binding, the 3-methoxy group likely confers a 10-50x fold increase in 5-HT receptor affinity compared to BZP, shifting the

Computational Prediction Workflow

To rigorously estimate the binding affinity (

Workflow Logic

The following diagram outlines the standard operating procedure for predicting the binding mode of 3-MeO-BZP.

Caption: Consensus computational workflow for predicting GPCR-ligand binding affinity.

Predicted Interaction Map (5-HT )

Based on docking studies of structurally related benzylpiperazines, the predicted binding mode of 3-MeO-BZP involves:

| Interaction Type | Receptor Residue | Ligand Moiety | Strength |

| Salt Bridge | Asp155 (TM3) | Protonated Piperazine | Strong (Critical anchor) |

| Phe339 (TM6) | 3-Methoxybenzyl Ring | Moderate | |

| H-Bond | Ser239 (TM5) | Methoxy Oxygen | Weak/Transient |

| Steric Clash | Val156 (TM3) | Methylene Bridge | Destabilizing (Reduces affinity) |

Predicted Affinity Profile

The following values are predicted estimates derived from comparative SAR analysis of BZP, TFMPP, and mCPP.

| Target | Predicted | Functional Prediction | Confidence Level |

| 5-HT | 1.5 - 4.0 | Partial Agonist / Antagonist | Medium |

| 5-HT | 0.8 - 2.5 | Partial Agonist | Medium |

| 5-HT | > 10 | Negligible Affinity | High |

| SERT | 200 - 600 nM | Releaser (Substrate) | High |

| DAT | 50 - 150 nM | Releaser (Substrate) | High |

Interpretation: 3-MeO-BZP is predicted to be a promiscuous monoamine releaser with weak direct serotonergic activity. The "depressant" behavioral effects noted in literature (decreased locomotion) likely stem from a specific ratio of 5-HT vs. DA release, or off-target binding (e.g.,

Experimental Validation Protocols

To validate the in silico predictions, the following "Gold Standard" radioligand binding assay is required.

Protocol: Radioligand Competition Binding (5-HT )

Objective: Determine the

Reagents:

-

Membrane Source: HEK-293 cells stably expressing human 5-HT

.[3] -

Radioligand:

-Ketanserin (1.0 nM final conc). -

Non-specific Control: Methysergide (10

).

Step-by-Step Methodology:

-

Preparation: Thaw membrane aliquots and homogenize in Assay Buffer (50 mM Tris-HCl, 5 mM

, pH 7.4). -

Incubation: In a 96-well plate, add:

-

Test Compound (3-MeO-BZP, serial dilution

- Radioligand.

-

Membrane suspension (

-

Test Compound (3-MeO-BZP, serial dilution

-

Equilibrium: Incubate for 60 minutes at 27°C (room temp).

-

Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.

-

Wash: Wash filters 3x with ice-cold Tris buffer to remove unbound ligand.

-

Quantification: Add scintillation cocktail and count radioactivity (CPM).

-

Analysis: Fit data to a one-site competition model (Cheng-Prusoff equation) to derive

.

Functional Validation Logic

Binding affinity does not equal efficacy. A functional assay (Calcium Flux) is necessary to determine if 3-MeO-BZP is an agonist or antagonist.

Caption: FLIPR Calcium Flux decision tree for characterizing functional efficacy.

References

-

Baumann, M. H., et al. (2005).[4][5] N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy').[4] Neuropsychopharmacology.[6][7]

-

Yarosh, H. L., et al. (2007).[8] MDMA-like behavioral effects of N-substituted piperazines in the mouse.[9] Pharmacology Biochemistry and Behavior.[4]

-

Simmler, L. D., et al. (2014).[8] Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology.

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2009). Risk assessment of BZP and other piperazines.[4][10]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 75994, 1-Benzylpiperazine.[11]

Sources

- 1. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 5. swgdrug.org [swgdrug.org]

- 6. Piperazines | Release [release.org.uk]

- 7. researchgate.net [researchgate.net]

- 8. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ADME profile of BZP (benzylpiperazine) - first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzylpiperazine - Wikipedia [en.wikipedia.org]

Solubility profile of 1-(3-Methoxy-benzyl)-piperazine HCl in water vs ethanol

Technical Whitepaper: Comparative Solvation Thermodynamics & Solubility Profiling of 1-(3-Methoxybenzyl)piperazine HCl

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 1-(3-Methoxybenzyl)piperazine Hydrochloride (often abbreviated as 3-MBZP HCl or related to Trimetazidine Impurity A). As a piperazine derivative utilized in pharmaceutical synthesis and forensic standards, understanding its solvation behavior is critical for process optimization, specifically in recrystallization and formulation.

While the free base of 1-(3-methoxybenzyl)piperazine exhibits lipophilic characteristics suitable for organic extraction, the hydrochloride salt form fundamentally alters the thermodynamic landscape, favoring high aqueous solubility via ion-dipole interactions while displaying complex, temperature-dependent behavior in ethanol. This guide details the theoretical underpinnings of these interactions and provides a validated Standard Operating Procedure (SOP) for empirical solubility determination.

Physicochemical Profile & Structural Context

The solubility differential between water and ethanol is dictated by the competition between the crystal lattice energy of the salt and the solvation energy provided by the solvent.

| Property | Specification |

| Compound Name | 1-(3-Methoxybenzyl)piperazine Dihydrochloride (typical salt form) |

| CAS Number | 52146-35-7 (Dihydrochloride) / 55212-32-3 (Free Base) |

| Molecular Formula | C₁₂H₁₈N₂O[1] · 2HCl |

| Molecular Weight | ~279.2 g/mol (Salt) |

| Key Functional Groups | Secondary amine (piperazine ring), Methoxy ether, Benzyl linker |

| H-Bond Donors | 2 (Ammonium protons in salt form) |

| H-Bond Acceptors | 3 (Ether oxygen, Nitrogen lone pairs - protonated in salt) |

The Chloride Effect

In its HCl form, the piperazine nitrogens are protonated (

-

In Water: The high dielectric constant (

) and strong H-bond donor/acceptor capacity allow water molecules to effectively shield the cation-anion attraction, resulting in high solubility (>100 mg/mL) . -

In Ethanol: The lower dielectric constant (

) promotes tighter ion pairing. The ethyl group provides steric bulk that interferes with the structured solvation shell required to stabilize the chloride ions, resulting in moderate to low solubility , often requiring heat to achieve significant dissolution.

Solvation Mechanisms: Water vs. Ethanol

The following Graphviz diagram illustrates the mechanistic difference in solvation shells, explaining the solubility drop-off in ethanol.

Figure 1: Mechanistic comparison of solvation shells. In water, high dielectric shielding prevents ion pairing. In ethanol, strong electrostatic attraction dominates, leading to lower solubility.

Experimental Protocol: Solubility Profiling

Objective: To determine the saturation solubility (

Methodology: Equilibrium Shake-Flask Method coupled with HPLC-UV quantitation. This is the industry "Gold Standard" for thermodynamic solubility.

Reagents & Equipment

-

Analyte: 1-(3-Methoxybenzyl)piperazine HCl (>98% purity).

-

Solvents: HPLC-grade Water, Absolute Ethanol.

-

Equipment: Thermomixer or shaking water bath, 0.45 µm PTFE syringe filters, HPLC system (C18 column).

Step-by-Step Workflow

Figure 2: Standard Operating Procedure (SOP) workflow for thermodynamic solubility determination.

Detailed Procedure

-

Saturation: Add excess 1-(3-Methoxybenzyl)piperazine HCl to glass vials containing 5 mL of solvent (Water or Ethanol). A visible solid precipitate must remain at the bottom.

-

Equilibration: Agitate samples at 500 rpm for 24 hours at the target temperature (25°C).

-

Filtration: Filter the supernatant using a syringe filter.

-

Note: For the 40°C samples, pre-warm the syringe and filter to prevent precipitation during filtration.

-

-

Quantification: Dilute the filtrate 1:100 with mobile phase and inject into HPLC.

-

HPLC Conditions:

-

Column: C18 (e.g., Agilent Zorbax), 150 x 4.6 mm.

-

Mobile Phase: 80:20 Phosphate Buffer (pH 3.0) : Acetonitrile.

-

Detection: UV at 210 nm (piperazine absorption) or 280 nm (benzyl aromatic ring).

-

-

Anticipated Data & Interpretation

Based on Structure-Property Relationships (SPR) of piperazine dihydrochlorides, the following profile is the expected baseline for validation.

| Solvent | Expected Solubility (25°C) | Thermodynamic Behavior | Process Implication |

| Water | > 100 mg/mL (Very Soluble) | Enthalpically driven solvation of ions. | Ideal for formulation; poor for recrystallization (yield loss). |

| Ethanol | 5 - 20 mg/mL (Sparingly Soluble) | Temperature-dependent. | Excellent Antisolvent. High solubility at boiling point, low at RT. Ideal for purification. |

| Diethyl Ether | < 0.1 mg/mL (Insoluble) | No solvation of ionic lattice. | Used to wash filter cakes to remove organic impurities without dissolving the salt. |

The "Salting Out" Strategy

The stark contrast between water and ethanol solubility suggests a Recrystallization Strategy :

-

Dissolve the crude HCl salt in a minimum volume of hot Ethanol (or Methanol).

-

Slowly cool to room temperature.

-

If precipitation is slow, add Diethyl Ether (antisolvent) or a small amount of Acetone to force the salt out of the solution while leaving non-polar impurities dissolved.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12255721, 1-[(3-Methoxyphenyl)methyl]piperazine dihydrochloride. Retrieved from [Link]

- Pavia, D. L., et al.Introduction to Organic Laboratory Techniques: A Microscale Approach.

-

Interagency Coordinating Committee on the Validation of Alternative Methods (ICCVAM). Test Method Protocol for Solubility Determination. Retrieved from [Link]

Sources

Methodological & Application

Preparation of 3-Methoxy-benzyl Piperazine HCl Salt: An Application Note and Detailed Protocol

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 3-methoxy-benzyl piperazine and its subsequent conversion to the stable hydrochloride (HCl) salt. The described protocol is designed for researchers, scientists, and professionals in drug development, offering detailed methodologies and explaining the scientific rationale behind each procedural step. This application note emphasizes safety, purity, and characterization to ensure the reliable and reproducible synthesis of this important chemical intermediate.

Introduction

Piperazine derivatives are a significant class of compounds in medicinal chemistry, forming the core scaffold of numerous drugs with diverse therapeutic applications, including antipsychotic, antidepressant, and antiviral agents.[1] The specific compound, 3-methoxy-benzyl piperazine, serves as a valuable building block in the synthesis of more complex molecules. Its preparation via reductive amination followed by conversion to the hydrochloride salt offers a practical and efficient route to a stable, crystalline, and more readily handleable product.[2] The HCl salt form often enhances water solubility and stability, which is advantageous for both storage and subsequent reactions.[3][2]

This guide provides a detailed protocol for the synthesis of 3-methoxy-benzyl piperazine via reductive amination of 3-methoxybenzaldehyde with piperazine, followed by its conversion to the hydrochloride salt.

Materials and Reagents

A comprehensive list of all necessary materials and reagents is provided in the table below. All chemicals should be of analytical grade or higher and used as received unless otherwise specified.

| Chemical Name | Formula | MW ( g/mol ) | CAS No. | Supplier | Notes |

| Piperazine | C4H10N2 | 86.14 | 110-85-0 | Sigma-Aldrich | Anhydrous is preferred. |

| 3-Methoxybenzaldehyde | C8H8O2 | 136.15 | 591-31-1 | Alfa Aesar | |

| Sodium triacetoxyborohydride | C6H10BNaO6 | 211.94 | 56553-60-7 | Oakwood Chemical | Moisture sensitive. |

| Dichloromethane (DCM) | CH2Cl2 | 84.93 | 75-09-2 | Fisher Scientific | Anhydrous, for reaction. |

| Methanol (MeOH) | CH3OH | 32.04 | 67-56-1 | VWR | For workup and salt formation. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | J.T. Baker | 2M solution in diethyl ether. |

| Diethyl Ether | (C2H5)2O | 74.12 | 60-29-7 | EMD Millipore | Anhydrous. |

| Sodium Sulfate (Na2SO4) | Na2SO4 | 142.04 | 7757-82-6 | Sigma-Aldrich | Anhydrous, for drying. |

| Saturated Sodium Bicarbonate | NaHCO3 | 84.01 | 144-55-8 | LabChem | Aqueous solution. |

| Deionized Water | H2O | 18.02 | 7732-18-5 | Millipore |

Experimental Protocols

Synthesis of 3-Methoxy-benzyl Piperazine (Free Base)

This procedure details the synthesis of the free base via reductive amination. Reductive amination is a versatile method for forming carbon-nitrogen bonds and is particularly effective for synthesizing N-monoalkylated piperazines.[4][5] The reaction involves the initial formation of an iminium ion from the aldehyde and piperazine, which is then reduced in situ by a mild reducing agent.

Step-by-Step Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (5.0 g, 58.0 mmol, 2.0 eq) in anhydrous dichloromethane (100 mL).

-

Addition of Aldehyde: To the stirring solution, add 3-methoxybenzaldehyde (4.0 g, 29.0 mmol, 1.0 eq) dropwise over 5 minutes.

-

Formation of Iminium Ion: Allow the mixture to stir at room temperature for 30 minutes. This allows for the formation of the iminium ion intermediate.

-

Reduction: Carefully add sodium triacetoxyborohydride (9.2 g, 43.5 mmol, 1.5 eq) portion-wise over 15 minutes. Caution: The reaction may be exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methoxy-benzyl piperazine as an oil.

Caption: Synthetic workflow for 3-methoxy-benzyl piperazine.

Preparation of 3-Methoxy-benzyl Piperazine HCl Salt

The conversion of the free base amine to its hydrochloride salt is a common practice to improve its handling properties and stability.[3] The salt is typically a crystalline solid that is easier to purify by recrystallization.[6][7]

Step-by-Step Protocol:

-

Dissolution: Dissolve the crude 3-methoxy-benzyl piperazine oil in a minimal amount of methanol (approx. 20 mL).

-

Acidification: While stirring, slowly add a 2M solution of HCl in diethyl ether until the pH of the solution is acidic (test with pH paper). A white precipitate should form.

-

Crystallization: Continue stirring for 30 minutes at room temperature, then cool the flask in an ice bath for 1 hour to promote complete precipitation.

-

Isolation: Collect the white solid by vacuum filtration, washing the solid with a small amount of cold diethyl ether.

-

Drying: Dry the solid under vacuum to a constant weight to yield the 3-methoxy-benzyl piperazine HCl salt.

Caption: Workflow for HCl salt formation and purification.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected ¹H NMR signals include those for the methoxy group, the aromatic protons, the benzylic protons, and the piperazine ring protons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the expected molecular ion peak for the protonated free base.

-

Melting Point (MP): The melting point of the HCl salt should be determined and compared to literature values if available. A sharp melting point is indicative of high purity.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the functional groups present in the molecule.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Yield of Free Base | Incomplete reaction. | Extend the reaction time or slightly increase the amount of reducing agent. Ensure all reagents are anhydrous. |

| Loss of product during workup. | Ensure complete extraction from the aqueous phase. Be careful not to discard the organic layer. | |

| Oily Product After Salt Formation | Product is not fully protonated or is impure. | Ensure sufficient HCl is added to reach an acidic pH. Attempt recrystallization from a different solvent system (e.g., ethanol/ether). |

| Presence of moisture. | Ensure all glassware and solvents are dry. Dry the final product thoroughly under vacuum. | |

| Broad Melting Point Range | Impure product. | Recrystallize the HCl salt from a suitable solvent system. |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

-

Sodium triacetoxyborohydride is a moisture-sensitive and reactive solid. Handle in a dry atmosphere.

-

Hydrochloric acid is corrosive. Avoid contact with skin and eyes.

References

- Benchchem. Technical Support Center: Purification of Piperazine-Containing Compounds.

- Wikipedia. Hydrochloride.

- PrepChem.com. Synthesis of N-(3-methoxybenzoyl)-piperazine.

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

- Benchchem.

- YouTube.

- Google Patents.

- MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).

- Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. (2023, August 16).

- AFPM. Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to monitor and mitigate the resulting corrosion and fouling?.

- MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21).

- Google Patents.

- ResearchGate. A General and Convenient Synthesis of N-Aryl Piperazines. (2025, August 7).

- Benchchem. N-(3-methoxyphenyl)piperazine.

- ChemicalBook. 1-(3-Methoxyphenyl)piperazine synthesis.

- RSC Publishing. A practical catalytic reductive amination of carboxylic acids. (2020, August 12).

- ResearchGate. Clandestine synthesis routes for benzylpiperazine salts.

- Google Patents.

- Google Patents. Method for preparing piperazines. WO1997010222A1.

- Cayman Chemical. 1-(3-Methoxyphenyl)piperazine (CAS 16015-71-7).

- Santa Cruz Biotechnology. 1-(3-Methoxy-benzyl)-piperazine hydrochloride.

- ARPI. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023, November 2).

- Auburn University. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021, August 7).

- SWGDrug. BENZYLPIPERAZINE. (2005, June 1).

- European Monitoring Centre for Drugs and Drug Addiction. BZP/piperazines drug profile. (2018, November 15).

- PMC. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6).

- Organic Syntheses. 1-benzylpiperazine.

Sources

- 1. etd.auburn.edu [etd.auburn.edu]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Hydrochloride - Wikipedia [en.wikipedia.org]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

Application Note: A Robust HPLC-UV Method for the Quantification of 1-(3-Methoxy-benzyl)-piperazine

Abstract

This application note presents a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 1-(3-Methoxy-benzyl)-piperazine. This compound, a member of the benzylpiperazine class, presents analytical challenges due to its polar and basic nature, which can lead to poor retention and peak shape on conventional RP-HPLC columns. This guide provides a detailed protocol, explains the scientific rationale behind the methodological choices, and offers troubleshooting advice. The method is designed for researchers, analytical scientists, and professionals in drug development and forensic analysis, ensuring accuracy, precision, and reliability.

Introduction and Analytical Objective

1-(3-Methoxy-benzyl)-piperazine is a piperazine derivative with a chemical structure that imparts specific analytical characteristics. As a polar and basic compound, it can exhibit problematic chromatographic behavior, such as poor retention on non-polar stationary phases and peak tailing due to interactions with residual silanols on silica-based columns.[1][2] The primary objective of this work is to establish a systematic approach to developing an HPLC method that overcomes these challenges, yielding a symmetrical peak with adequate retention for reliable quantification. This involves careful consideration of the analyte's physicochemical properties to select the optimal stationary phase, mobile phase composition, and detection parameters.

Analyte Physicochemical Properties

A successful HPLC method is built upon a fundamental understanding of the analyte's properties. These characteristics dictate its behavior within the chromatographic system and guide the selection of appropriate analytical conditions.

| Property | Value | Implication for HPLC Method Development |

| Chemical Structure | -piperazine) | The presence of two basic nitrogen atoms in the piperazine ring makes the molecule's retention highly dependent on mobile phase pH. |

| Molecular Formula | C₁₁H₁₆N₂O | - |

| Molecular Weight | 192.26 g/mol [3][4][5] | - |

| Predicted pKa | 8.98 ± 0.10[5] | As a basic compound, the analyte will be protonated (charged) at pH values below its pKa. An acidic mobile phase (pH 2.5-3.5) will ensure a consistent, single ionic state, promoting better peak shape. |

| LogP | 1.01 - 2.30[3][6] | The relatively low LogP value indicates moderate polarity. This can result in poor retention in standard reversed-phase systems, necessitating optimization of the mobile phase or selection of a specialized column.[2] |

| UV Absorbance Maxima | 210 nm (in acid)[7], 214 nm, 247 nm[8] | Provides strong chromophores for UV detection. Detection at a lower wavelength (~210 nm) offers high sensitivity, while a higher wavelength (~247 nm) may provide greater selectivity against interfering compounds. |

| Solubility | Soluble in methanol and water (as HCl salt)[5][7] | Readily soluble in common HPLC mobile phase constituents and diluents, simplifying sample and standard preparation. |

Chromatographic Method Development: Rationale and Strategy

The development of this method follows a logical progression, with each parameter chosen to address the specific chemical nature of 1-(3-Methoxy-benzyl)-piperazine.

Selection of Chromatographic Mode

Reversed-phase liquid chromatography (RP-LC) is the most widely used mode in HPLC and is the logical choice for this moderately polar analyte.[9] In RP-LC, a non-polar stationary phase is used with a polar mobile phase. Retention is primarily driven by hydrophobic interactions; therefore, more polar compounds elute earlier.[9][10] While the polarity of 1-(3-Methoxy-benzyl)-piperazine presents a retention challenge, the versatility of RP-LC allows for extensive manipulation of the mobile phase to achieve the desired separation.

Stationary Phase (Column) Selection

A standard C18 (ODS) column is the recommended starting point for this method due to its wide availability and versatility. However, the basic nature of the analyte requires a high-quality, modern C18 column with minimal residual silanol activity to prevent peak tailing.[11]

-

Rationale: The piperazine nitrogens can interact with acidic silanol groups on the silica surface, causing peak asymmetry. Modern columns use high-purity silica and advanced end-capping techniques to shield these silanols.

-

Alternative Considerations: If poor retention or peak shape persists, consider columns designed for polar analytes, such as those with polar-embedded or polar-endcapped phases.[2][12] These columns provide alternative retention mechanisms and are more stable in highly aqueous mobile phases.

Mobile Phase Optimization

The mobile phase is the most powerful tool for controlling retention and selectivity in RP-HPLC.

-

Organic Modifier: Acetonitrile is chosen over methanol as the organic modifier. It typically provides better peak shapes for basic compounds and has a lower UV cutoff, which is advantageous for detection at low wavelengths.

-

Aqueous Phase and pH Control: This is the most critical parameter. Given the analyte's pKa of ~8.98, controlling the mobile phase pH is essential for consistent results.[5] An acidic pH of 3.0 is recommended.

-

Causality: At pH 3.0, both nitrogen atoms of the piperazine ring will be consistently protonated, existing as a single cationic species. This prevents peak splitting or broadening that can occur when the mobile phase pH is close to the analyte's pKa. While this protonation reduces hydrophobicity and thus retention time, it significantly improves peak symmetry.

-

Buffer System: A 20 mM potassium phosphate buffer , adjusted to pH 3.0 with phosphoric acid, provides sufficient buffering capacity to maintain a constant pH and ionic environment, leading to reproducible retention times. For mass spectrometry (MS) compatibility, a volatile buffer like 0.1% formic acid in water can be substituted.[11]

-

Detection

Based on the UV absorbance maxima, a UV detector is ideal.[7][8]

-

Primary Wavelength: 210 nm is selected for high sensitivity.

-

Diode Array Detector (DAD): The use of a DAD is highly recommended. It allows for the acquisition of the full UV spectrum of the eluting peak, which can be used to confirm its identity against a standard and to assess peak purity.[13]

Workflow for HPLC Method Development

The following diagram outlines the logical workflow for developing and optimizing the HPLC method for 1-(3-Methoxy-benzyl)-piperazine.

Caption: Logical workflow for HPLC method development.

Detailed Analytical Protocol

Instrumentation and Reagents

| Component | Specification |

| HPLC System | Quaternary or Binary HPLC system with degasser, autosampler, column oven, and UV/DAD detector. |

| Analytical Column | C18, 4.6 x 150 mm, 5 µm particle size (or similar) |

| Reagents | Acetonitrile (HPLC Grade), Water (HPLC Grade), Potassium Phosphate Monobasic, Phosphoric Acid |

| Reference Standard | 1-(3-Methoxy-benzyl)-piperazine (purity ≥98%) |

| Labware | Volumetric flasks, analytical balance, pH meter, autosampler vials |

Preparation of Solutions

-

Mobile Phase A (Aqueous Buffer): Dissolve ~2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm filter.

-

Mobile Phase B (Organic): Acetonitrile (100%).

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-(3-Methoxy-benzyl)-piperazine reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

-

Working Standard Solution (50 µg/mL): Dilute 0.5 mL of the Stock Solution to 10.0 mL with the 50:50 diluent.

HPLC Operating Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0.0 | |

| 10.0 | |

| 12.0 | |

| 12.1 | |

| 15.0 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm (DAD: 190-400 nm) |

| Run Time | 15 minutes |

System Suitability Testing (SST)

To ensure the system is performing correctly before sample analysis, perform five replicate injections of the Working Standard Solution (50 µg/mL). The results must meet the following criteria, which establishes the self-validating nature of the protocol.

| Parameter | Acceptance Criteria |

| Retention Time %RSD | ≤ 1.0% |

| Peak Area %RSD | ≤ 2.0% |

| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |

| Theoretical Plates (N) | ≥ 2000 |

Expected Results and Discussion

Under the proposed conditions, a sharp, symmetrical peak for 1-(3-Methoxy-benzyl)-piperazine should be observed, eluting with a retention time of approximately 6-8 minutes. The gradient ensures that any more hydrophobic impurities are eluted from the column, while the initial low organic content provides sufficient retention of the main analyte.

The diagram below illustrates the fundamental principle of pH control for retaining a basic analyte in RP-HPLC.

Caption: Influence of pH on analyte ionization and retention.

References

-

1-(3-Methoxyphenyl)piperazine hydrochloride . LookChem. [Link]

-

Kovács, R., et al. (2021). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography . PMC. [Link]

-

Separation of 1-Benzylpiperazine on Newcrom R1 HPLC column . SIELC Technologies. [Link]

-

1-(3-METHOXYPHENYL)PIPERAZINE Monograph . SWGDrug. [Link]

-

1-(3-Methoxyphenyl)piperazine . Chemsrc. [Link]

-

Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention . Waters Corporation. [Link]

-

1-(3-methoxyphenyl)piperazine . ChemSynthesis. [Link]

-

Polar Compounds . SIELC Technologies. [Link]

-

1-(3-Methoxyphenyl)piperazine dihydrochloride . PubChem. [Link]

-

Czerwinska, K., et al. (2014). Determination of piperazine derivatives in “Legal Highs” . ResearchGate. [Link]

-

Normal-phase vs. Reversed-phase Chromatography . Phenomenex. [Link]

-

Holdsworth, C. I., et al. (2016). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches . MDPI. [Link]

-

Reversed-phase chromatography . Wikipedia. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials . United Nations Office on Drugs and Crime. [Link]

Sources

- 1. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. waters.com [waters.com]

- 3. 1-(3-Methoxyphenyl)piperazine | CAS#:16015-71-7 | Chemsrc [chemsrc.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 1-(3-Methoxyphenyl)piperazine CAS#: 16015-71-7 [m.chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. swgdrug.org [swgdrug.org]

- 8. caymanchem.com [caymanchem.com]

- 9. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 10. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]

- 11. Separation of 1-Benzylpiperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. Polar Compounds | SIELC Technologies [sielc.com]

- 13. researchgate.net [researchgate.net]

Application Note: Optimal Reaction Conditions for the N-Alkylation of Benzylpiperazine

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated benzylpiperazine derivatives represent a privileged scaffold in modern medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] These structures are integral to drugs targeting a wide range of conditions, from central nervous system disorders to infectious diseases.[3][4] The synthesis of these molecules typically involves the alkylation of the secondary amine at the N4 position of the 1-benzylpiperazine core. However, achieving high selectivity and yield can be challenging due to the potential for side reactions.

This comprehensive guide provides an in-depth analysis of the optimal reaction conditions for the N-alkylation of benzylpiperazine. As a senior application scientist, this note moves beyond simple protocols to explain the causality behind experimental choices, empowering researchers to troubleshoot and optimize their synthetic strategies. We will explore the two primary methodologies—Direct Alkylation and Reductive Amination—providing detailed protocols, comparative data, and mechanistic insights to ensure robust and reproducible outcomes.

Chapter 1: Core Principles and Strategic Considerations

The N-alkylation of 1-benzylpiperazine is a nucleophilic substitution or addition reaction where the lone pair of electrons on the secondary nitrogen at the N4 position attacks an electrophilic carbon. The primary challenge in this synthesis is controlling selectivity. The key strategic decision is the choice between direct alkylation with an electrophile (such as an alkyl halide) and reductive amination with a carbonyl compound.

Key Challenges:

-

Over-alkylation: The N-alkylated product is also a secondary amine and can react further with the alkylating agent to form a quaternary ammonium salt, particularly in direct alkylation methods.[5]

-

Competing Reactions: The choice of reagents and conditions can lead to undesired side products. For instance, in reductive amination, the carbonyl group may be reduced to an alcohol if conditions are not optimized.[6]

-

Reagent Reactivity: The reactivity of the alkylating agent and the stability of the starting materials and products dictate the required reaction temperature and time.[5]